N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 2-hydroxy-5-methylbenzaldehyde in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its role as an enzyme inhibitor and its antimicrobial activity. The compound can chelate metal ions, disrupting their normal biological functions and leading to the inhibition of enzyme activity . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the phenyl ring. These functional groups contribute to its distinctive chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10-2-3-13(18)12(8-10)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ |
InChI Key |
KZFZUBBPNCLCIB-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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